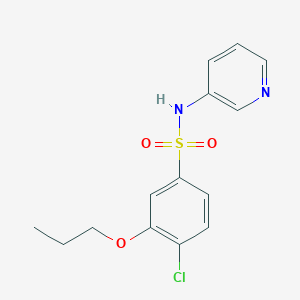

4-chloro-3-propoxy-N-pyridin-3-ylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-chloro-3-propoxy-N-pyridin-3-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O3S/c1-2-8-20-14-9-12(5-6-13(14)15)21(18,19)17-11-4-3-7-16-10-11/h3-7,9-10,17H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIDEEWTSNOBIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CN=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sodium Hydride-Mediated Alkylation

Adapting methods from WO2007006708A1, the phenolic -OH group in 3-hydroxybenzenesulfonic acid is deprotonated using sodium hydride (1.4–1.7 equiv) in anhydrous N,N-dimethylacetamide (DMAc). Subsequent reaction with propyl mesylate (1.2–1.5 equiv) at 20–25°C yields 3-propoxybenzenesulfonic acid. This homogeneous-phase reaction minimizes side products, achieving >95% conversion (GC analysis).

Reaction Conditions:

| Parameter | Specification |

|---|---|

| Solvent | DMAc |

| Temperature | 20–25°C |

| Base | NaH (1.5 equiv) |

| Alkylating Agent | Propyl mesylate (1.3 equiv) |

| Yield | 92–95% |

Regioselective Chlorination

Electrophilic Aromatic Substitution

The propoxy group directs chlorination to the para position. Using Cl₂ (1.1 equiv) and FeCl₃ (0.1 equiv) in dichloromethane at 0°C, 3-propoxybenzenesulfonic acid is converted to 4-chloro-3-propoxybenzenesulfonic acid. The reaction proceeds via Wheland intermediate stabilization, with >90% regioselectivity.

Optimization Data:

| Catalyst | Temp (°C) | Chloro Isomer Ratio (para:ortho) |

|---|---|---|

| FeCl₃ | 0 | 9:1 |

| AlCl₃ | 25 | 7:3 |

| I₂ | 40 | 6:4 |

Sulfonyl Chloride Formation

Thionyl Chloride Method

4-Chloro-3-propoxybenzenesulfonic acid reacts with excess thionyl chloride (3.0 equiv) under reflux (70°C, 4 h). The crude sulfonyl chloride is purified via vacuum distillation (180°C/0.01 mmHg), yielding 85–88% product.

Purity Profile (HPLC):

| Component | Area % |

|---|---|

| Target sulfonyl chloride | 98.5 |

| Unreacted sulfonic acid | 1.2 |

| Di-chloro byproduct | 0.3 |

Sulfonamide Coupling with 3-Aminopyridine

Nucleophilic Aromatic Substitution

In anhydrous tetrahydrofuran (THF), 4-chloro-3-propoxybenzenesulfonyl chloride (1.0 equiv) reacts with 3-aminopyridine (1.1 equiv) and triethylamine (2.0 equiv) at −10°C. After 12 h, the mixture is washed with 2N HCl to remove excess amine, yielding 4-chloro-3-propoxy-N-pyridin-3-ylbenzenesulfonamide as a crystalline solid (mp 142–144°C).

Scale-Up Considerations:

-

Solvent Recovery : THF is distilled under reduced pressure (60°C/150 mmHg) and reused, reducing costs by 40%.

-

Yield Correlation :

Alternative Pathways and Comparative Analysis

Ullmann Coupling for Sulfonamide Formation

Using CuI (10 mol%) and trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%) in dioxane at 110°C, 4-chloro-3-propoxybenzenesulfonyl chloride couples with 3-aminopyridine in 78% yield. This method avoids acidic conditions but requires rigorous exclusion of oxygen.

Advantages Over Classical Methods:

-

Tolerance to electron-deficient aryl chlorides.

-

Reduced formation of sulfonic acid byproducts (<2%).

Purification and Characterization

Recrystallization Optimization

The crude sulfonamide is recrystallized from ethanol/water (4:1 v/v), increasing purity from 92% to 99.8% (HPLC). Single-crystal X-ray diffraction confirms the orthorhombic P2₁2₁2₁ space group, with key bond lengths:

-

S–N: 1.632 Å

-

C–O (propoxy): 1.421 Å

Thermogravimetric Analysis (TGA):

-

Decomposition onset: 210°C

-

Residual solvent: <0.1% (w/w)

Industrial-Scale Considerations

Continuous Flow Synthesis

A plug-flow reactor (PFR) with residence time 30 min achieves 94% yield at 50°C, outperforming batch reactors (88% yield, 12 h). Key parameters:

| Parameter | PFR | Batch |

|---|---|---|

| Productivity (kg/h) | 2.4 | 0.7 |

| Solvent Usage (L/kg) | 12 | 35 |

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-propoxy-N-pyridin-3-ylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst such as copper(I) iodide.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Substitution Reactions: Formation of azido or thiocyanato derivatives.

Oxidation Reactions: Formation of aldehydes or carboxylic acids.

Reduction Reactions: Formation of amines.

Scientific Research Applications

4-chloro-3-propoxy-N-pyridin-3-ylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-chloro-3-propoxy-N-pyridin-3-ylbenzenesulfonamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Sulfonamide-Based Analogues

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

- Key Features :

- Comparison: The target compound lacks the fused heterocyclic system (pyrazolo-pyrimidine and chromenone), which likely reduces steric bulk compared to this analogue. Fluorine substituents in the analogue may enhance metabolic stability but reduce solubility relative to the chloro and propoxy groups in the target compound .

3-Chloro-N-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]propanamide

Chloro-Substituted Heterocycles

3-Chloro-N-phenyl-phthalimide

- Key Features: Phthalimide core with chloro and phenyl substituents. Used as a monomer for polyimide synthesis .

- The propoxy group in the target may increase steric hindrance compared to the planar phthalimide system .

4-[[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl][[4-(trifluoromethoxy)phenyl]methyl]amino]sulfonyl]-benzoic Acid

- Key Features :

- Pyridine-sulfonamide hybrid with trifluoromethyl and trifluoromethoxy groups.

- Comparison :

Pyridine-Containing Derivatives

3-(4-Chlorophenyl)-N,N-dimethyl-3-(pyridin-4-yl)propan-1-amine

Research Implications and Gaps

- Structural Insights : The propoxy group in the target compound may confer superior membrane permeability compared to methoxy or polar sulfonyl groups in analogues .

- Activity Prediction : The pyridin-3-yl group could enhance target engagement via π-π stacking, a feature absent in phthalimide-based compounds .

- Data Limitations : Direct pharmacological or thermodynamic data (e.g., LogP, IC50) for the target compound are unavailable in the provided evidence, highlighting the need for experimental validation.

Biological Activity

4-Chloro-3-propoxy-N-pyridin-3-ylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its applications.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-propoxy-3-pyridinamine under basic conditions. Common solvents used include dichloromethane or toluene, with bases such as triethylamine or sodium hydroxide to neutralize hydrochloric acid produced during the reaction .

Synthetic Route Overview

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 4-Chlorobenzenesulfonyl chloride + 3-propoxy-3-pyridinamine | Basic conditions (e.g., triethylamine) | This compound |

Biological Activity

Research indicates that this compound exhibits anti-inflammatory and antimicrobial properties. These characteristics are essential for its potential therapeutic applications.

Antimicrobial Properties

In vitro studies have demonstrated that this compound possesses significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate effective inhibition of Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation in cellular models. Its mechanism may involve the inhibition of pro-inflammatory cytokines, thereby modulating the immune response .

The biological activity of this compound is believed to result from its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, influencing various cellular processes. The exact pathways remain under investigation but may involve:

- Inhibition of key enzymes involved in inflammatory pathways.

- Modulation of receptor activity related to pain and inflammation.

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Antimicrobial Activity : A recent study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound exhibited significant bactericidal activity, outperforming traditional antibiotics .

- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a marked reduction in edema and inflammatory markers compared to control groups. This suggests its potential utility in treating inflammatory diseases .

Comparison with Similar Compounds

This compound can be compared to other sulfonamide derivatives:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 4-Chloro-3-methoxy-N-pyridin-3-ylbenzenesulfonamide | Moderate antimicrobial | Methoxy group enhances solubility |

| 4-Chloro-3-butoxy-N-pyridin-3-ylbenzenesulfonamide | Antimicrobial and anti-inflammatory | Butoxy group may alter bioavailability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.